2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine chemical properties and molecular structure
2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine chemical properties and molecular structure
Whitepaper: Molecular Architecture and Synthetic Utility of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on highly functionalized, conformationally restricted building blocks. 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (CAS: 1545522-14-2) represents a sophisticated intermediate characterized by its 2,3,6-trisubstituted pyridine core. As a Senior Application Scientist, I have compiled this technical guide to dissect the electronic dynamics, steric constraints, and synthetic utility of this molecule. This whitepaper provides field-proven methodologies for utilizing this compound in drug discovery workflows, particularly in the synthesis of advanced targeted therapeutics.
Molecular Architecture & Physicochemical Profile
The utility of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine stems from its precise spatial arrangement of hydrogen bond acceptors and donors. The molecule acts as a highly functionalized scaffold where each substituent serves a distinct mechanistic purpose in both chemical reactivity and biological target engagement.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| IUPAC Name | 2-(2-ethyl-1H-imidazol-1-yl)-6-methoxypyridin-3-amine | Defines exact regiochemistry of substituents. |
| CAS Registry Number | 1545522-14-2 | Unique identifier for commercial procurement. |
| Molecular Formula | C₁₁H₁₄N₄O | Indicates high nitrogen content (heteroaromaticity). |
| Molecular Weight | 218.26 g/mol | Low molecular weight ideal for fragment-based design. |
| H-Bond Donors | 1 (Primary Amine, -NH₂) | Critical for coupling reactions and hinge-binding. |
| H-Bond Acceptors | 4 (N, O atoms) | Facilitates interactions with kinase active sites. |
| Calculated TPSA | ~81.7 Ų | Optimal for cellular permeability and oral bioavailability. |
Electronic and Steric Dynamics (Mechanistic Insights)
Understanding the reactivity of this molecule requires an analysis of the "push-pull" electronic effects across the pyridine ring:
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The C6-Methoxy Group (+R Effect): The methoxy group is strongly electron-donating via resonance. It pushes electron density into the pyridine ring, significantly enhancing the nucleophilicity of the C3-amine. This makes the amine highly reactive toward electrophiles.
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The C2-Imidazole Ring (-I Effect & Steric Shielding): The 2-ethyl-imidazol-1-yl group exerts an electron-withdrawing inductive effect. More importantly, the ethyl group at the 2-position of the imidazole creates severe steric clash with the adjacent C3-amine. This forces the imidazole ring out of the pyridine plane, restricting rotational degrees of freedom around the C–N bond.
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Causality in Drug Design: This restricted, orthogonal conformation is not a liability; it is a strategic asset. It locks the molecule into a pre-organized 3D geometry that perfectly occupies the hydrophobic pockets adjacent to the gatekeeper residues in kinase enzymes, a strategy frequently employed in overcoming secondary clinical resistance in acute myeloid leukemia (AML)[1].
Strategic Utility in Kinase Inhibitor Design
Aminopyridine derivatives are foundational to the development of inhibitors targeting the BCR-ABL and FLT3-ITD pathways[1]. Furthermore, 6-methoxy-pyridin-3-ylamine derivatives have been explicitly patented as core components in thiazolopyrimidine kinase inhibitors[2]. The workflow below illustrates how the distinct functional groups of this molecule logically map to synthetic steps and final drug-target interactions.
Logical relationship map detailing functional group contributions to kinase inhibitor synthesis.
Self-Validating Experimental Methodologies
Due to the steric shielding provided by the orthogonal 2-ethyl-imidazol-1-yl group at the C2 position, standard coupling agents (like EDC/HOBt) often yield poor conversions when reacting with the C3-amine. Therefore, the uronium-based coupling reagent HATU is required to generate a highly reactive 7-aza-OBt ester intermediate, overcoming the local steric barrier.
Protocol: HATU-Mediated Amide Coupling Workflow
Objective: To synthesize a functionalized amide library using 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine.
Step-by-Step Methodology:
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Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Causality: The electron-rich aminopyridine core is susceptible to forming N-oxides or dimeric azo species under aerobic conditions; anhydrous/anaerobic conditions prevent premature oxidation.
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Activation: Dissolve the target carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the active ester before introducing the sterically hindered amine, preventing side reactions.
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Coupling: Add 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine (1.0 equivalent) dropwise as a solution in DMF.
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Thermal Tuning: Elevate the reaction temperature to 45°C. Causality: The steric bulk of the 2-ethyl group creates a high activation energy barrier for the nucleophilic attack; mild heating provides the necessary thermodynamic push without degrading the reagents.
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In-Process Control (IPC): Monitor the reaction via LC-MS after 4 hours.
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Analytical Causality: Use a basic mobile phase (e.g., 0.1% NH₄OH in Acetonitrile/Water). Because the molecule contains multiple basic nitrogen atoms, an acidic mobile phase would result in full protonation, leading to poor peak shape (tailing) and early elution near the void volume. A basic mobile phase ensures the compound remains in its neutral free-base form, improving column retention.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography (Dichloromethane:Methanol gradient, typically 95:5) to isolate the final kinase inhibitor intermediate.
References
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BLD Pharmatech Co., Limited. "2-(2-ETHYL-IMIDAZOL-1-YL)-6-METHOXY-PYRIDIN-3-YLAMINE CAS:1545522-14-2". ChemBuyersGuide. Available at:[Link]
- Vertex AI Search / Google Patents. "CN101277689B - Thiazolopyrimidine kinase inhibitors".
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eScholarship. "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways". Available at:[Link]
